5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide
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Overview
Description
5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by its complex structure, which includes a tert-butyl group, a methoxy group, and a tetramethylpiperidinyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 5-tert-butyl-2-methoxybenzenesulfonyl chloride, which is then reacted with 2,2,6,6-tetramethylpiperidine under controlled conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is used in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl-2-methoxybenzenesulfonamide
- 2,2,6,6-tetramethylpiperidin-4-yl benzenesulfonamide
- tert-butyl-2-methoxybenzenesulfonamide
Uniqueness
5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O3S/c1-18(2,3)14-9-10-16(25-8)17(11-14)26(23,24)21-15-12-19(4,5)22-20(6,7)13-15/h9-11,15,21-22H,12-13H2,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIHQJSNNMJNOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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